Cas no 57771-08-1 (Spiro[2H-1-benzopyran-2,2'-[2H]indol]-7-amine,1',3'-dihydro-3',3'-dimethyl-1'-phenyl-N,N-bis(phenylmethyl)-)

Spiro[2H-1-benzopyran-2,2'-[2H]indol]-7-amine,1',3'-dihydro-3',3'-dimethyl-1'-phenyl-N,N-bis(phenylmethyl)- structure
57771-08-1 structure
Product name:Spiro[2H-1-benzopyran-2,2'-[2H]indol]-7-amine,1',3'-dihydro-3',3'-dimethyl-1'-phenyl-N,N-bis(phenylmethyl)-
CAS No:57771-08-1
MF:C38H34N2O
MW:534.689369678497
CID:383823
PubChem ID:93793

Spiro[2H-1-benzopyran-2,2'-[2H]indol]-7-amine,1',3'-dihydro-3',3'-dimethyl-1'-phenyl-N,N-bis(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • Spiro[2H-1-benzopyran-2,2'-[2H]indol]-7-amine,1',3'-dihydro-3',3'-dimethyl-1'-phenyl-N,N-bis(phenylmethyl)-
    • N,N-dibenzyl-3',3'-dimethyl-1'-phenylspiro[chromene-2,2'-indole]-7-amine
    • N,N-Dibenzyl-1',3'-dihydro-3',3'-dimethyl-1'-phenylspiro(2H-1-benzopyran-2,2'-(2')indol)-7-amine
    • N,N-dibenzyl-3',3'-dimethyl-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indol]-7-amine
    • N,N-Dibenzyl-1',3'-dihydro-3',3'-dimethyl-1'-phenylspiro[2H-1-benzopyran-2,2'-(2')indol]-7-amine
    • DTXSID70973353
    • EINECS 260-938-3
    • 57771-08-1
    • N,N-Dibenzyl-3',3'-dimethyl-1'-phenyl-1',3'-dihydrospiro[1-benzopyran-2,2'-indol]-7-amine
    • NS00053526
    • Inchi: InChI=1S/C38H34N2O/c1-37(2)34-20-12-13-21-35(34)40(32-18-10-5-11-19-32)38(37)25-24-31-22-23-33(26-36(31)41-38)39(27-29-14-6-3-7-15-29)28-30-16-8-4-9-17-30/h3-26H,27-28H2,1-2H3
    • InChI Key: BDUJLIUMGNAFFG-UHFFFAOYSA-N
    • SMILES: CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=C(C=C4)N(CC5=CC=CC=C5)CC6=CC=CC=C6)C7=CC=CC=C7)C

Computed Properties

  • Exact Mass: 534.267114
  • Monoisotopic Mass: 534.267114
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 41
  • Rotatable Bond Count: 6
  • Complexity: 861
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 15.7
  • XLogP3: 9.6

Experimental Properties

  • Density: 1.24±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 710.5°Cat760mmHg
  • Flash Point: 184.8°C
  • Refractive Index: 1.707
  • Solubility: Insuluble (3.6E-8 g/L) (25 ºC),

Recommend Articles

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd